molecular formula C6H8ClIN2 B7768106 (2-Iodoanilino)azanium;chloride

(2-Iodoanilino)azanium;chloride

Cat. No.: B7768106
M. Wt: 270.50 g/mol
InChI Key: DLLUKLKKUJXLNY-UHFFFAOYSA-N
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Description

Significance of Anilinium Salts in Modern Organic Chemistry

Anilinium salts, the conjugate acids of anilines, are fundamental compounds in organic chemistry. wikipedia.orglibretexts.org Aniline (B41778), a weak base, readily reacts with strong acids to form anilinium ions. wikipedia.org This transformation from a neutral amine to a positively charged ammonium (B1175870) species drastically alters the compound's physical and chemical properties. For instance, the formation of anilinium chloride from aniline and hydrochloric acid results in a water-soluble salt, a property often exploited in pharmaceuticals to enhance drug delivery. libretexts.org

Anilinium salts are not merely simple acid-base products; they are valuable intermediates and reagents in their own right. They serve as precursors in various chemical transformations, including the synthesis of diphenylamine. wikipedia.org The anilinium ion's structure, featuring a phenyl group attached to a tetrahedral ammonium center, influences the reactivity of the aromatic ring. wikipedia.org The presence of the -NH3+ group modifies the electron density of the benzene (B151609) ring, impacting its susceptibility to electrophilic substitution reactions. wikipedia.org Furthermore, anilinium salts have been investigated for their potential in materials science, with some exhibiting interesting structural phase transitions. rsc.org

PropertyAnilineAnilinium chloride
Formula C6H5NH2C6H5NH3+Cl−
Molar Mass 93.13 g/mol 129.59 g/mol
Appearance Colorless to yellow liquidWhite solid
Water Solubility 3.6 g/100 mL at 20 °C1070 g/L
Basicity Weak baseAcidic

Overview of 2-Iodoaniline (B362364) Derivatives in Advanced Synthetic Strategies

2-Iodoaniline and its derivatives are highly versatile building blocks in modern synthetic organic chemistry. researchgate.netresearchgate.net The presence of both an amino group and an iodine atom on adjacent positions of the benzene ring offers a unique combination of reactive sites. The amino group can be readily modified or can direct further substitution on the aromatic ring. wikipedia.org

The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it an excellent leaving group in a wide array of cross-coupling reactions. This reactivity is the cornerstone of many advanced synthetic strategies for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles like indoles and quinolinones. researchgate.netresearchgate.net Palladium-catalyzed reactions, for instance, are commonly employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. researchgate.net The utility of 2-iodoaniline derivatives extends to the synthesis of bioactive compounds and functional materials. researchgate.netmdpi.com

Reaction TypeReagentsProduct Class
Sonogashira CouplingTerminal Alkynes, Pd/Cu catalyst2-Alkynylanilines (precursors to indoles)
Heck CouplingAlkenes, Pd catalyst2-Vinylanilines
Buchwald-Hartwig AminationAmines, Pd catalystSubstituted 1,2-diaminobenzenes
Suzuki CouplingBoronic acids, Pd catalyst2-Aryl anilines

Rationale and Objectives for In-depth Investigation of (2-Iodoanilino)azanium;chloride

The specific compound (2-Iodoanilino)azanium;chloride, formed by the reaction of 2-iodoaniline with hydrochloric acid, presents a compelling subject for detailed chemical investigation. The rationale for its study lies in the combined functionalities inherited from both anilinium salts and 2-iodoaniline derivatives.

The primary objectives for an in-depth investigation of (2-Iodoanilino)azanium;chloride would include:

Synthesis and Characterization: Developing an efficient and scalable synthesis protocol and thoroughly characterizing the compound using modern analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).

Reactivity Studies: Exploring the reactivity of the compound, particularly how the anilinium group influences the reactivity of the carbon-iodine bond in cross-coupling reactions. The acidic nature of the anilinium salt could potentially modulate the catalytic cycles of these reactions.

Application as a Synthetic Precursor: Investigating its use as a precursor for the synthesis of novel heterocyclic compounds. The water solubility of the anilinium salt could offer advantages in "green" chemistry applications by enabling reactions in aqueous media.

Material Science Applications: Assessing the solid-state properties of the crystalline salt, such as its thermal stability and potential for forming interesting hydrogen-bonding networks, which could be relevant for the design of new materials. rsc.org

A comprehensive study of (2-Iodoanilino)azanium;chloride would not only fill a gap in the chemical literature but also potentially unlock new synthetic methodologies and materials with novel properties.

Properties

IUPAC Name

(2-iodoanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLUKLKKUJXLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N[NH3+])I.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 Iodoanilino Azanium;chloride and Its Precursors

Optimized Protonation and Salt Formation Techniques for 2-Iodoaniline (B362364)

The formation of (2-Iodoanilino)azanium;chloride from 2-iodoaniline is achieved through protonation, a fundamental acid-base reaction. The efficiency and success of this process are highly dependent on the reaction conditions.

Influence of Acidic Environment and Counterion on Crystallization

The choice of the acidic environment and the resulting counterion significantly impacts the crystallization of anilinium salts. nih.gov The acidity of the anilinium salt is a key factor, and it is influenced by the coordinating ability of the counteranion. nih.gov A decrease in the coordinating ability of the anion leads to an increase in the effective acidity of the anilinium salt. nih.gov This, in turn, can facilitate subsequent reactions. For instance, in proton-catalyzed reactions involving anilines, the catalytic efficiency increases as the anion's coordination ability decreases. nih.gov

The nature of the counterion also plays a crucial role in the solubility and crystallinity of the resulting salt. For instance, the reaction of aniline (B41778) with hydrochloric acid produces water-soluble anilinium chloride. researchgate.net The selection of the acid is therefore a critical step in controlling the properties of the final anilinium salt. The crystallization process itself is sensitive to pH, with shifts in pH affecting both the solubility and the nucleation rate. nih.gov For example, in protein crystallization, a shift towards a more basic pH can increase solubility while accelerating the onset of nucleation. nih.gov

Table 1: Effect of Counterion on Catalytic Efficiency nih.gov
CounteranionCoordinating AbilityCatalytic Efficiency
B(C6F5)4-Very LowHigh
NTf2-LowModerate-High
OTf-ModerateModerate
BPh4-HighLow

Regioselective Iodination Strategies for Aniline Substrates

The synthesis of 2-iodoaniline, the precursor to (2-Iodoanilino)azanium;chloride, requires precise control over the position of iodination on the aniline ring. Various methods have been developed to achieve high regioselectivity.

Direct iodination of aniline often yields the para-substituted product as the major isomer. nih.gov However, specific reagents and conditions can be employed to favor the formation of the ortho-isomer, 2-iodoaniline. One reported method for the selective synthesis of 2-iodoaniline involves the use of silver sulfate (B86663) (Ag2SO4) and iodine (I2) in 1,2-ethanediol. nih.gov

The choice of iodinating agent and solvent system is critical in directing the regioselectivity. For example, the use of N-iodosuccinimide (NIS) in polar solvents like DMSO typically leads to para-iodination, while switching to less polar solvents such as benzene (B151609) in the presence of acetic acid can dramatically increase the yield of the ortho-isomer. thieme-connect.com Iron(III) chloride has also been shown to be an effective catalyst for the highly regioselective iodination of activated arenes with NIS. acs.org

Another approach involves the decarboxylative iodination of anthranilic acids, which can be a practical, transition-metal-free route to 2-iodoanilines. rsc.org This method has been successfully applied to produce various substituted 2-iodoanilines. rsc.org

Table 2: Regioselectivity in the Iodination of Aniline
Iodinating Agent/SystemSolventMajor ProductReference
Ag2SO4/I21,2-ethanediol2-iodoaniline nih.gov
NISDMSO4-iodoaniline thieme-connect.com
NIS/AcOHBenzene2-iodoaniline thieme-connect.com
FeCl3/NISDichloromethane or [BMIM]NTf2Mainly para-iodo product acs.org

Enantioselective and Diastereoselective Approaches in Derivative Synthesis

While the synthesis of (2-Iodoanilino)azanium;chloride itself does not directly involve chiral centers, the development of enantioselective and diastereoselective methods is crucial for the synthesis of its chiral derivatives, which may have applications in areas such as catalysis and materials science.

Chiral iodoaniline derivatives can be synthesized by starting with chiral precursors or by employing chiral catalysts. For example, a family of chiral iodoarene catalysts has been synthesized starting from iodoaniline derivatives. acs.org This process involves the protection of the nitrogen atom as a sulfonamide, followed by a Mitsunobu reaction with a chiral lactate (B86563) ester. acs.org

Diastereoselective reactions can be achieved in the synthesis of complex molecules containing an iodoaniline moiety. For instance, the iodocarbocyclization of 4-pentenylmalonate derivatives with a stereogenic center at an allylic or homoallylic position has been shown to proceed with high cis-selectivity. nih.gov

Advanced Purification and Isolation Methods for Anilinium Salts

The purification of anilinium salts like (2-Iodoanilino)azanium;chloride is essential to remove impurities that can affect their properties and subsequent reactions. Several advanced methods are available for this purpose.

A common technique for purifying aniline hydrochloride involves recrystallization from a suitable solvent. google.com Another method is to precipitate the hydrohalide from a solution by adding a solvent in which it is less soluble. google.com For aniline itself, purification can be achieved by forming a salt, such as the oxalate, which can be recrystallized and then converted back to aniline. lookchem.com

For anilinium salts that are prone to decomposition upon heating, purification methods that avoid high temperatures are preferred. One such method involves dissolving the crude salt in a dilute acid, filtering to remove insoluble impurities, and then recovering the purified salt. sciencemadness.org Vaporization or sublimation in the presence of the corresponding hydrogen halide gas can also be used to purify aniline hydrohalides without decomposition. google.com Melt crystallization is another solvent-free technique that has been developed for the purification of iodoaniline isomers. google.com

Green Chemistry Principles Applied to Synthesis of (2-Iodoanilino)azanium;chloride

The application of green chemistry principles to the synthesis of (2-Iodoanilino)azanium;chloride and its precursors aims to reduce the environmental impact of the chemical processes involved.

Solvent-Free and Catalytic Protonation Conditions

A key aspect of green synthesis is the reduction or elimination of hazardous solvents. The development of solvent-free reaction conditions is a significant step in this direction. For example, Brønsted acidic ionic liquids have been used as catalysts for Friedel-Crafts reactions under solvent-free conditions, offering an environmentally friendly alternative to traditional acid catalysts. nih.gov

Catalytic protonation, where a catalyst is used to facilitate the proton transfer, can also contribute to a greener synthesis. This approach can lead to higher efficiency and reduce the amount of acid required, thereby minimizing waste. The use of deep eutectic solvents (DESs), which are mixtures of a proton-functionalized anilinium salt and a glycol, provides a novel medium for electropolymerization without the need for exogenous protons. researchgate.net These DES systems are characterized by high conductivity and low viscosity, making them suitable for electrochemical applications. researchgate.net

The synthesis of substituted anilines from isatoic anhydride-8-amide represents another green approach. nih.gov This method is efficient at room temperature, scalable, and avoids the use of hazardous reagents. nih.gov

Atom Economy and Waste Minimization in Related Reactions

The principles of green chemistry, particularly atom economy and waste minimization, are critical in assessing the environmental impact of synthetic routes. jocpr.comnih.gov Atom economy, a concept developed to measure the efficiency of a reaction, calculates the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste than less economical reactions like substitutions and eliminations. nih.gov

The traditional synthesis of aniline derivatives often involves multi-step processes with low atom economy. For example, the 'mixed acid' route to nitrobenzene (B124822), a precursor to aniline, has an atom economy of only 51% and generates significant amounts of spent sulfuric acid. rsc.org In contrast, the catalytic hydrogenation of nitrobenzene to aniline is a much greener alternative, with a higher atom economy of 72% where water is the only byproduct. rsc.org

Table 3: Atom Economy Comparison for Aniline Synthesis

Synthetic Route Reactants Desired Product Byproducts Atom Economy Reference
'Mixed Acid' Route & Reduction Benzene, HNO₃, H₂SO₄, Fe, HCl Aniline Fe₂O₃ sludge, etc. 35% rsc.org

This table compares the efficiency of different synthetic pathways to aniline, a foundational compound for many derivatives.

Diazotization reactions, which are central to the synthesis of (2-Iodoanilino)azanium;chloride, have also been a focus for green chemistry improvements. numberanalytics.com Key areas of advancement include:

Alternative Reagents : The use of alternative nitrosating agents like nitrosylsulfuric acid or tert-butyl nitrite (B80452) can improve reaction efficiency and reduce waste compared to traditional sodium nitrite. numberanalytics.com

Continuous Flow Chemistry : Employing continuous flow reactors or microreactors enhances safety by allowing precise control over reaction conditions, which is crucial for handling potentially explosive diazonium salts. This technology also improves efficiency and can minimize waste. numberanalytics.com

Waste Stream Recycling : Innovative approaches have been developed to recycle byproducts. For instance, nitrogen dioxide (NO₂) gas, a waste product from reactions involving nitric acid, can be captured and reused to perform diazotization reactions, sometimes achieving even better yields than traditional methods. chemistryviews.org Gas-solid reactions using NO₂, NO, or NOCl on solid anilines can be waste-free and quantitative. researchgate.net

For the synthesis of hydrazine (B178648) derivatives, green methodologies are also being explored. These include performing reactions under solvent-free conditions, which can be achieved through techniques like mechanical grinding or microwave irradiation. mdpi.comminarjournal.com Such methods often lead to high yields, shorter reaction times, and reduced environmental impact. mdpi.com

General strategies for waste minimization in a chemical laboratory setting are also pertinent. ucsc.edupurdue.edu These practices include:

Substituting hazardous chemicals with less hazardous alternatives. purdue.edu

Ordering and using the minimum necessary quantity of chemicals. ucsc.edu

Segregating waste streams to avoid cross-contamination and facilitate recycling or proper disposal. ucsc.edu

Implementing procedures to neutralize hazardous byproducts as a final step in the experimental protocol. ucsc.edu

By integrating these sophisticated synthetic methods and green chemistry principles, the production of (2-Iodoanilino)azanium;chloride and related compounds can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Diffraction Techniques for Structural and Dynamic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful method for determining the connectivity, stereochemistry, and dynamic processes of molecules in solution and the solid state.

2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond correlations.

COSY (Correlation Spectroscopy) would be utilized to identify proton-proton coupling networks within the (2-Iodoanilino)azanium cation. Specifically, it would reveal the connectivity between the aromatic protons on the iodinated ring and the protons of the azanium group.

HSQC (Heteronuclear Single Quantum Coherence) would provide direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the carbon signals of the phenyl ring and any potential signals from the hydrazine (B178648) moiety.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the substitution pattern of the aromatic ring by showing correlations between the azanium protons and the C1 and C2 carbons of the phenyl ring, as well as correlations between the aromatic protons and neighboring carbons.

Current Status: No published 2D NMR (COSY, HSQC, HMBC) data for (2-Iodoanilino)azanium;chloride were found during the literature search. While ¹H and ¹³C NMR data for the related compound phenylhydrazine (B124118) hydrochloride are available, these cannot be used to accurately predict the spectral details of the iodinated analogue due to the significant electronic and steric influence of the iodine atom.

Solid-State NMR for Polymorphism and Dynamics in Crystalline Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of crystalline materials. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. By analyzing the chemical shifts and quadrupolar coupling constants in the solid state, one could identify and characterize different polymorphs of (2-Iodoanilino)azanium;chloride. Furthermore, variable temperature ssNMR experiments could elucidate dynamic processes such as molecular rotations or proton exchange within the crystal lattice.

Current Status: The search for solid-state NMR data for (2-Iodoanilino)azanium;chloride did not yield any specific experimental results or studies on its polymorphic behavior.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling, for instance with ¹⁵N, can be a powerful tool in NMR to probe reaction mechanisms and to aid in the assignment of nitrogen signals, which are often difficult to observe with natural abundance ¹⁴N. In the context of (2-Iodoanilino)azanium;chloride, ¹⁵N labeling of the hydrazine moiety would allow for precise determination of the nitrogen chemical shifts and coupling constants, providing deeper insight into the electronic structure and hybridization of the nitrogen atoms.

Current Status: No literature detailing isotopic labeling studies for the purpose of mechanistic investigation or spectral assignment of (2-Iodoanilino)azanium;chloride could be located.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its absolute structure.

Current Status: A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD) revealed no deposited crystal structure for (2-Iodoanilino)azanium;chloride.

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks

A crystal structure would reveal how the (2-Iodoanilino)azanium cations and chloride anions pack in the solid state. Of particular interest would be the intermolecular hydrogen bonding network. It would be expected that the N-H protons of the azanium group would act as hydrogen bond donors to the chloride anions. The geometry and strength of these hydrogen bonds play a critical role in the stability and physical properties of the crystalline material.

Co-crystallization Studies for Supramolecular Assembly

Co-crystallization of (2-Iodoanilino)azanium;chloride with other molecules, known as co-formers, could lead to the formation of novel supramolecular assemblies with tailored properties. The iodo-substituent could potentially participate in halogen bonding interactions, further directing the assembly of these multi-component crystals. X-ray diffraction would be the primary technique to characterize the resulting supramolecular structures.

Current Status: In the absence of a primary crystal structure for the parent compound, no co-crystallization studies involving (2-Iodoanilino)azanium;chloride have been reported.

While the outlined spectroscopic and diffraction techniques are theoretically applicable and would undoubtedly provide a wealth of information regarding the structure and properties of (2-Iodoanilino)azanium;chloride, the necessary experimental data is not currently available in the public scientific domain. Further research is required to generate this fundamental data, which would be a prerequisite for a more in-depth scientific discussion as intended by the requested article structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and molecular vibrations within a compound. For (2-Iodoanilino)azanium;chloride, these techniques can provide detailed information on the dynamics of the anilinium and iodo-substituted phenyl moieties.

Key vibrational modes expected for (2-Iodoanilino)azanium;chloride would include:

N-H stretching vibrations: Typically observed in the high-frequency region of the IR and Raman spectra (around 3000-3300 cm⁻¹). The exact position and shape of these bands are sensitive to hydrogen bonding interactions with the chloride counter-ion and any solvent molecules present. nih.gov

Aromatic C-H stretching vibrations: Occurring just above 3000 cm⁻¹.

Ring stretching vibrations: Characteristic of the benzene (B151609) ring, usually found in the 1400-1600 cm⁻¹ region.

N-H bending vibrations: Expected around 1500-1600 cm⁻¹.

C-N stretching vibrations: Typically in the 1250-1350 cm⁻¹ range.

C-I stretching vibration: This will be a low-frequency mode, typically below 600 cm⁻¹, and is a key identifier for the iodo-substituent.

Theoretical calculations, such as those performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level for similar anilinium halides, can be instrumental in assigning the observed experimental bands to specific vibrational modes. nih.gov Such calculations can also model how the vibrational frequencies change with conformational adjustments, for instance, the rotation of the ammonio group. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. scirp.orgnih.gov This technique can provide enhancement factors of 10⁵–10⁶ or even higher, enabling the detection of analytes at very low concentrations. core.ac.uk For (2-Iodoanilino)azanium;chloride, SERS would be invaluable for understanding its interaction with metal surfaces, a process relevant to catalysis, sensing, and materials science.

The SERS enhancement is understood to arise from two primary mechanisms: an electromagnetic effect related to surface plasmon resonance of the metallic nanostructure and a chemical effect involving charge-transfer between the analyte and the metal surface. scirp.orgresearchgate.net The chemical enhancement is particularly relevant for aniline (B41778) derivatives due to the interaction of the amino group's lone pair of electrons and the aromatic π-system with the metal. scirp.org

In the context of (2-Iodoanilino)azanium;chloride, several key aspects would be investigated using SERS:

Adsorption Geometry: The relative intensities of the SERS bands can indicate the orientation of the molecule on the surface. For instance, enhancement of the ring breathing mode would suggest a perpendicular or tilted orientation of the aromatic ring with respect to the surface.

Analyte-Surface Interaction: The SERS spectrum of 2-iodoaniline (B362364), the parent amine of the target compound, has been studied. scirp.org The chemical enhancement effect is influenced by the electronic properties of the substituents on the aniline ring. scirp.org The electron-withdrawing nature of the iodine atom would affect the interaction of the amino group and the aromatic ring with the SERS substrate.

Role of the Chloride Ion: Chloride ions are known to act as activating agents in SERS, particularly when using silver nanoparticles. beilstein-journals.orgnih.gov They can mediate the electronic coupling between the cationic analyte and the silver surface, leading to a significant enhancement of the Raman signal. beilstein-journals.orgnih.gov The presence of the chloride counter-ion in (2-Iodoanilino)azanium;chloride could therefore play a crucial role in obtaining high-quality SERS spectra.

A hypothetical SERS experiment on (2-Iodoanilino)azanium;chloride using silver or gold colloids would likely show enhanced signals for the vibrational modes involving the aromatic ring and the amino group, providing insights into the chemisorption process. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathways and Ionization Mechanisms

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, its structure.

For a salt like (2-Iodoanilino)azanium;chloride, electrospray ionization (ESI) would be the most suitable ionization method. ESI is a soft ionization technique that allows the analysis of polar, non-volatile, and ionic compounds. nih.gov In the positive ion mode, the (2-Iodoanilino)azanium cation would be directly observed.

The expected fragmentation pathways for the (2-Iodoanilino)azanium cation would likely involve:

Loss of small neutral molecules: Such as the loss of an iodine radical (I•) or hydrogen iodide (HI).

Cleavage of the C-N bond: Leading to the formation of an iodophenyl fragment or related ions. libretexts.org

Ring fragmentation: Although less common for stable aromatic systems, it can occur under higher energy conditions.

The fragmentation patterns of quaternary ammonium (B1175870) compounds, a class to which (2-Iodoanilino)azanium belongs, are well-studied. nih.gov These compounds often undergo charge-remote fragmentation, where the fragmentation is not directly influenced by the location of the charge. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). rsc.org This precision allows for the determination of the elemental formula of an ion, as very few combinations of atoms will have the same exact mass. nih.gov

For the (2-Iodoanilino)azanium cation ([C₆H₇IN]⁺), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the definitive identification of the compound.

Table 1: Theoretical Exact Mass Data for Key Ions

Ion Elemental Formula Theoretical Exact Mass (Da)
(2-Iodoanilino)azanium [C₆H₇IN]⁺ 220.9672

Data is for the most abundant isotopes and is provided for illustrative purposes.

The use of HRMS is crucial in distinguishing between isobaric interferences—ions that have the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry, or MS/MS, is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. nih.gov This process provides detailed structural information by establishing connectivity between different parts of a molecule.

In an MS/MS experiment on the (2-Iodoanilino)azanium cation (m/z ≈ 220.97), the parent ion would be isolated and then subjected to collision-induced dissociation (CID). nih.gov The resulting fragment ions would then be detected. This would allow for the confirmation of the proposed structure by observing characteristic losses.

Table 2: Hypothetical MS/MS Fragmentation Data for the (2-Iodoanilino)azanium Cation

Precursor Ion (m/z) Proposed Fragment Ion Proposed Neutral Loss
220.97 94.0651 I• (Iodine radical)
220.97 93.0575 HI (Hydrogen Iodide)

The m/z values are theoretical and for illustrative purposes. Actual fragmentation would depend on experimental conditions.

The data from MS/MS experiments are essential for the unambiguous identification of isomers, as different isomers will often yield distinct fragmentation patterns. For complex mixtures, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful tool for separation and identification. nih.gov

Investigation of Reaction Mechanisms and Catalytic Pathways Involving 2 Iodoanilino Azanium;chloride

Nucleophilic and Electrophilic Reactivity of the Anilinium Moiety

The anilinium moiety of (2-Iodoanilino)azanium;chloride possesses a dual nature in terms of reactivity. The protonated amino group, the azanium ion, renders the aromatic ring electron-deficient, thereby influencing its susceptibility to nucleophilic attack. However, under basic conditions, deprotonation to the corresponding 2-iodoaniline (B362364) regenerates the nucleophilic character of the amino group.

Conversely, the anilinium cation itself can act as a Brønsted acid, a topic that will be explored in more detail in a later section. The presence of the electron-withdrawing iodo group further modulates the electron density of the aromatic ring, influencing its reactivity towards both electrophiles and nucleophiles.

Functional Group Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in (2-Iodoanilino)azanium;chloride is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide bond, in comparison to aryl bromides or chlorides, makes it an excellent substrate for these transformations. wikipedia.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron species, such as a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds, polyolefins, and styrenes. wikipedia.orglibretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.comyonedalabs.com The choice of base, solvent, and ligands is crucial for the success of the reaction. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions
CatalystBaseSolventTemperature (°C)Reference
Pd(OAc)₂/PPh₃K₂CO₃Toluene/H₂O80 libretexts.org
Pd(PPh₃)₄Na₂CO₃DME/H₂OReflux wikipedia.org
PdCl₂(dppf)Cs₂CO₃Dioxane100 youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This method is instrumental in the synthesis of substituted alkynes, which are precursors to many important organic molecules, including heterocycles like indoles. researchgate.netspuvvn.eduorganic-chemistry.org The reaction can be carried out under mild conditions and tolerates a variety of functional groups. spuvvn.eduorganic-chemistry.orgresearchgate.net A palladium-free version of the Sonogashira coupling using a copper(I) complex has also been developed for the reaction of o-iodoanilines with terminal alkynes. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the aryl iodide with an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the success and broad applicability of this reaction. youtube.com

Table 2: Ligands Commonly Used in Buchwald-Hartwig Amination
LigandDescription
BINAPBidentate phosphine ligand, effective for coupling primary amines. wikipedia.org
DPPFBidentate phosphine ligand, also reliable for primary amines. wikipedia.org
XPhos, SPhos, BrettPhosBulky, electron-rich monophosphine ligands that enhance reaction efficiency. youtube.com

Intramolecular Cyclization Reactions for Heterocycle Formation

The 2-iodoaniline scaffold, which can be readily generated from (2-Iodoanilino)azanium;chloride, is a valuable precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions. spuvvn.eduorganic-chemistry.org These reactions often follow an initial intermolecular coupling reaction.

For example, the product of a Sonogashira coupling between 2-iodoaniline and a terminal alkyne, a 2-alkynylaniline, can undergo a subsequent intramolecular cyclization to form an indole (B1671886) ring. spuvvn.eduorganic-chemistry.orgacs.org This cyclization can be promoted by a base or a transition metal catalyst. spuvvn.eduorganic-chemistry.org This domino reaction sequence provides an efficient route to substituted indoles, which are prevalent in pharmaceuticals and biologically active compounds. organic-chemistry.orgacs.org

Role as a Precursor for Reactive Intermediates (e.g., Arynes)

Under specific conditions, derivatives of 2-iodoaniline can serve as precursors to highly reactive intermediates known as arynes (e.g., benzyne). Arynes are characterized by a formal triple bond within an aromatic ring and are powerful intermediates in organic synthesis. nih.govgreyhoundchrom.comsigmaaldrich.comrsc.org

One common method for generating arynes involves the treatment of a 2-(trimethylsilyl)aryl triflate with a fluoride (B91410) source. nih.govgreyhoundchrom.com While not a direct reaction of (2-Iodoanilino)azanium;chloride itself, the aniline (B41778) functionality can be transformed into other groups that facilitate aryne formation. For instance, diazotization of the corresponding anthranilic acid (2-aminobenzoic acid) derivative can lead to a diazonium salt which decomposes to benzyne. greyhoundchrom.com Arynes readily undergo various reactions, including nucleophilic additions and cycloadditions, to rapidly build molecular complexity. nih.govsigmaaldrich.comnih.gov

Mechanistic Studies of Metal-Catalyzed Transformations

The mechanisms of the metal-catalyzed reactions involving the aryl iodide moiety of (2-Iodoanilino)azanium;chloride have been extensively studied. The general catalytic cycle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) is well-established and proceeds through a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or related steps, and reductive elimination. libretexts.orgyoutube.comyonedalabs.comwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a palladium(II) intermediate. youtube.comyonedalabs.comwikipedia.org This is often the rate-determining step.

Transmetalation/Ligand Exchange: In the Suzuki-Miyaura reaction, a base activates the organoboron reagent, which then undergoes transmetalation with the palladium(II) complex, transferring the organic group to the palladium center. libretexts.org In the Sonogashira coupling, the copper co-catalyst facilitates the formation of a copper acetylide, which then reacts with the palladium complex. researchgate.netspuvvn.edu In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon or carbon-nitrogen bond and regenerates the catalytically active palladium(0) species. youtube.comyonedalabs.comwikipedia.org

Side reactions, such as homocoupling of the boronic acid in Suzuki-Miyaura reactions, can occur, particularly if the reaction is not properly degassed. yonedalabs.com

Brønsted Acid Catalysis by the Anilinium Cation

The anilinium cation of (2-Iodoanilino)azanium;chloride possesses a proton that can be donated, allowing it to function as a Brønsted acid catalyst. acs.orgnih.govyoutube.com Brønsted acid catalysis is a fundamental concept in organic chemistry where a proton transfer facilitates a reaction, typically by activating an electrophile. youtube.com

In a general Brønsted acid-catalyzed reaction, the acid protonates an electrophilic species, making it more susceptible to nucleophilic attack. youtube.com For example, anilinium ions can catalyze reactions such as the monoalkylation of anilines with trichloroacetimidates. acs.orgnih.gov While specific studies on (2-Iodoanilino)azanium;chloride as a Brønsted acid catalyst are not extensively detailed, the principle applies. The acidity of the anilinium ion can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the iodine atom would be expected to increase the acidity of the anilinium proton compared to unsubstituted anilinium chloride. This catalytic ability adds another dimension to the chemical utility of this compound, enabling it to participate in or promote reactions through proton transfer mechanisms. nih.govorganic-chemistry.org

Advanced Applications in Synthetic Organic Chemistry and Materials Science

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The 2-iodoaniline (B362364) moiety, readily generated from (2-Iodoanilino)azanium;chloride, is a cornerstone in the construction of various nitrogen-containing heterocyclic compounds. The strategic placement of the amino and iodo groups facilitates a variety of cyclization strategies, leading to the efficient synthesis of valuable aromatic systems.

Indole (B1671886) and quinoline (B57606) frameworks are ubiquitous in materials science and as structural motifs in functional molecules. 2-Iodoaniline is a premier starting material for the synthesis of these heterocycles through several powerful catalytic methods.

One of the most prominent methods is the palladium-catalyzed coupling of 2-iodoaniline with alkynes, which serves as a gateway to both indoles and quinolines. For indole synthesis, a common strategy involves the Sonogashira cross-coupling of a 2-iodoaniline derivative with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netspuvvn.edu This sequence, often referred to as the Larock indole synthesis, allows for the construction of 2- and 2,3-substituted indoles. mdpi.com Alternative methods, such as a samarium(II) diiodide-mediated cyclization of N-allenyl-2-iodoaniline derivatives, provide a mild and efficient route to various indole structures. rsc.org This reaction proceeds through an aryl radical addition to the allene (B1206475) group, showcasing the versatility of derivatized 2-iodoaniline. rsc.org

For the synthesis of quinolines and their derivatives like quinolin-4-ones, 2-iodoaniline is a key reactant in palladium-catalyzed carbonylative cyclization reactions. mdpi.com In these processes, 2-iodoaniline is coupled with a terminal alkyne under a carbon monoxide atmosphere. The reaction cascade involves CO insertion and subsequent cyclization to form the quinolin-4-one scaffold. mdpi.com Electrophilic cyclization of N-(2-alkynyl)anilines, which are themselves prepared from 2-iodoaniline, using reagents like iodine (I₂) or iodine monochloride (ICl), provides direct access to 3-halo-substituted quinolines, which are valuable for further functionalization. nih.gov

The following table summarizes key synthetic routes starting from 2-iodoaniline derivatives:

HeterocycleSynthetic MethodKey ReactantsCatalyst/ReagentReference
Indole Sonogashira Coupling & Cyclization2-Iodoaniline, Terminal AlkynePd/Cu catalysts, Base researchgate.netspuvvn.edu
Indole Radical CyclizationN-Allenyl-2-iodoanilineSamarium(II) diiodide (SmI₂) rsc.org
Quinolin-4-one Palladium-Catalyzed Carbonylation2-Iodoaniline, Terminal Alkyne, COPdCl₂(PPh₃)₂ mdpi.com
3-Iodoquinoline Electrophilic CyclizationN-(1-Alkynyl)-2-iodoanilineI₂ nih.gov
2-Quinolone Palladium-Catalyzed Cascade Reaction2-IodoanilinePd catalyst researchgate.net

Beyond the common indole and quinoline scaffolds, (2-Iodoanilino)azanium;chloride is a precursor to other advanced heterocyclic systems with significant applications in materials science. A notable example is the synthesis of 2-substituted benzothiazoles. These compounds are important in the manufacture of dyes, as vulcanization accelerators in the rubber industry, and as ligands in coordination chemistry.

A facile, metal-free, one-pot cascade reaction allows for the synthesis of 2-substituted benzothiazoles from 2-iodoanilines and acid chlorides in the presence of Lawesson's reagent. nih.gov This process involves the initial formation of a benzamide, followed by thionation and subsequent intramolecular cyclization to yield the benzothiazole (B30560) product. nih.gov Alternatively, copper-catalyzed methods can be employed. For instance, the reaction of 2-iodoanilines with dithiocarbamates using a copper(II) catalyst provides an efficient route to 2-aminobenzothiazoles. nih.gov These synthetic strategies highlight the utility of 2-iodoaniline in creating functional molecules for diverse, non-pharmaceutical industrial applications. organic-chemistry.org

Monomer and Precursor in Polymer Chemistry and Advanced Materials

The dual functionality of 2-iodoaniline makes it a valuable monomer and precursor in the field of polymer chemistry. It can be incorporated into polymer backbones to create materials with tailored electronic and optical properties.

Polyaniline (PANI) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and tunable properties. nih.govresearchgate.netsemanticscholar.org The properties of PANI can be finely tuned by creating copolymers with substituted anilines. (2-Iodoanilino)azanium;chloride, as a source for 2-iodoaniline, can be used as a comonomer with aniline (B41778) in chemical oxidative polymerization to synthesize poly(aniline-co-o-iodoaniline). researchgate.networldscientific.comresearchgate.net

The incorporation of the bulky, electron-rich iodine atom into the polymer chain has several significant effects. It can disrupt the planarity and conjugation of the polymer backbone, which typically leads to a decrease in electrical conductivity compared to unsubstituted PANI. researchgate.networldscientific.com However, the presence of the iodo-substituent significantly enhances the solubility of the resulting copolymer in organic solvents like N-methyl-2-pyrrolidinone (NMP). researchgate.netresearchgate.net This improved processability is a critical advantage for the fabrication of thin films and devices. Furthermore, the carbon-iodine bond serves as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to further tailor the material's properties for specific applications in organic electronics.

The development of π-conjugated organic materials is central to advancements in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The Sonogashira cross-coupling reaction is a powerful tool for constructing C(sp²)-C(sp) bonds, which are the fundamental linkages in many conjugated systems. wikipedia.orgorganic-chemistry.org

2-Iodoaniline is an ideal building block for this purpose. The carbon-iodine bond is highly reactive in palladium-copper co-catalyzed Sonogashira couplings with terminal alkynes. wikipedia.org This reaction allows for the direct extension of the π-conjugated system of the benzene (B151609) ring by linking it to an alkyne moiety. researchgate.net This modular approach enables the synthesis of a vast library of linear or branched conjugated oligomers and polymers. The electronic and photophysical properties of these materials, such as their absorption and emission wavelengths, can be precisely tuned by changing the nature of the alkyne coupling partner. These resulting aryl-alkyne structures are key intermediates in the synthesis of advanced optical materials. nih.gov

Derivatization and Modification Studies for Enhanced Functionality

The synthetic versatility of (2-Iodoanilino)azanium;chloride stems from the distinct reactivity of its two functional sites: the amino group and the carbon-iodine bond. Targeted derivatization at either or both of these positions allows for the creation of novel building blocks with enhanced or specifically designed functionalities.

The amino group can be readily alkylated or acylated. For example, the synthesis of N,N-dialkyl-2-iodoanilines is a common first step in multi-step sequences, such as the synthesis of 3-iodoindoles, where protection or substitution on the nitrogen is required. nih.gov A more advanced derivatization involves the reaction with propargyl halides to form N-allenyl-2-iodoanilines. These specialized intermediates are primed for radical cyclizations mediated by reagents like samarium(II) diiodide to form complex indole structures under very mild conditions. rsc.org

Simultaneously, the carbon-iodine bond offers a wide array of possibilities through transition-metal-catalyzed cross-coupling reactions. As discussed, Sonogashira coupling is a key transformation. spuvvn.edu Additionally, Suzuki coupling (with boronic acids) and Heck coupling (with alkenes) can be employed to form new carbon-carbon bonds at this position. This orthogonal reactivity allows chemists to first modify the amino group and then build molecular complexity at the C2-position, or vice versa. This strategic derivatization is fundamental to constructing complex molecules and functional materials from a relatively simple and readily available starting material. calibrechem.comchemicalbook.com

Intermolecular Interactions and Supramolecular Chemistry of 2 Iodoanilino Azanium;chloride

Analysis of Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. beilstein-journals.org In the case of (2-Iodoanilino)azanium;chloride, the iodine atom, being the largest and most polarizable of the common halogens, is a potent halogen bond donor. beilstein-journals.org The covalent bond between the iodine and the aromatic carbon atom creates a region of depleted electron density, known as a σ-hole, along the extension of the C-I bond. beilstein-journals.org This positive electrostatic potential on the iodine atom can then interact favorably with an electron donor, or Lewis base. beilstein-journals.org

In this specific salt, the chloride anion (Cl⁻) is an ideal halogen bond acceptor. The interaction would manifest as a C-I···Cl⁻ halogen bond, which is expected to be strong and highly linear. mdpi.com Computational studies on analogous systems, such as a simulated [p-iodoaniline] •+ ···Cl - model, have confirmed the presence of notable halogen bond interactions. researchgate.net These interactions are not merely electrostatic; they also possess a degree of covalent character, arising from orbital interactions between the donor and acceptor. researchgate.net The directionality and strength of these halogen bonds make them a reliable tool in crystal engineering, influencing the solid-state structure of the compound. researchgate.net

Several factors influence the strength of the halogen bond, including the polarizability of the halogen atom (I > Br > Cl >> F), the electron-withdrawing nature of the group it is attached to, and the Lewis basicity of the acceptor. beilstein-journals.org In this case, the electron-withdrawing nature of the anilinium group can further enhance the positive character of the σ-hole on the iodine atom, strengthening the C-I···Cl⁻ interaction.

Below is a table summarizing typical geometric parameters for C-I···Cl⁻ halogen bonds found in the literature for similar structural motifs.

Donor FragmentAcceptorI···Cl Distance (Å)C-I···Cl Angle (°)Reference
TetrafluorodiiodobenzeneCl⁻3.1653179.32 mdpi.com
Simulated p-iodoaniline radical cationCl⁻Not specifiedNot specified researchgate.net
o-Anisyl Iodonium Ylide (intramolecular)O (carbonyl)2.9 (I···O)Not specified beilstein-journals.org

Comprehensive Study of Hydrogen Bonding Networks

The crystal structure and supramolecular assembly of (2-Iodoanilino)azanium;chloride are profoundly influenced by an extensive network of hydrogen bonds. The primary and most significant of these is the interaction between the anilinium cation (R-NH₃⁺) and the chloride anion (Cl⁻). The protonated amino group is a strong hydrogen bond donor, while the chloride anion is an effective acceptor.

Studies on concentrated aqueous solutions of alkali chlorides have shown that chloride ions become integral components of the hydrogen-bonding network. rsc.orgnih.gov This suggests that in solution, the ions of (2-Iodoanilino)azanium;chloride would be intimately involved in the hydrogen-bonding structure of the solvent.

The table below provides representative data for hydrogen bonds in related crystalline structures.

Donor (D)Acceptor (A)D-H···A InteractionD···A Distance (Å)D-H···A Angle (°)System
N-HCl⁻N-H···ClNot SpecifiedNot Specified4-Methoxypiperidinium chloride researchgate.net
N-HON-H···ONot SpecifiedNot SpecifiedTris(hydroxymethyl)methylammonium rhenate nih.gov
O-HOO-H···ONot SpecifiedNot SpecifiedTris(hydroxymethyl)methylammonium rhenate nih.gov

Co-crystal and Salt Formation Strategies for Controlled Assembly

(2-Iodoanilino)azanium;chloride is, by definition, a salt, formed by the transfer of a proton from hydrochloric acid to the basic 2-iodoaniline (B362364) molecule. japsonline.com This salt itself can serve as a building block for more complex crystalline structures known as co-crystals, or more specifically, salt co-crystals. worktribe.com A salt co-crystal is a multicomponent crystal where one component is a salt and the other is a neutral molecule, the "co-former". worktribe.com

This strategy has been successfully employed for various active pharmaceutical ingredients (APIs) available as hydrochloride salts. For instance, fluoxetine (B1211875) HCl, the active ingredient in Prozac®, has been co-crystallized with dicarboxylic acids like benzoic acid and succinic acid. nih.gov In these structures, the carboxylic acid co-former forms a hydrogen bond with the chloride ion, which in turn interacts with the protonated amine of the primary salt. nih.gov

A similar approach could be applied to (2-Iodoanilino)azanium;chloride. By selecting appropriate co-formers—molecules with strong hydrogen bond donor or acceptor groups like carboxylic acids, amides, or pyridines—it is possible to generate novel crystalline phases with tailored architectures and potentially modified physicochemical properties. japsonline.comnih.gov The formation of these assemblies can be guided by the principles of supramolecular synthons, where reliable and predictable hydrogen bonding patterns are exploited.

Several methods can be employed to prepare such co-crystals.

MethodDescriptionKey FeaturesReference(s)
Solvent Evaporation The salt and co-former are dissolved in a suitable solvent, which is then slowly evaporated to induce crystallization.Most common method; requires congruent solubility of components. sysrevpharm.org
Grinding The solid salt and co-former are ground together, either neat (dry grinding) or with a catalytic amount of solvent (solvent-assisted grinding).Solvent-free or low-solvent method; useful for screening. worktribe.comsysrevpharm.org
Slurry Conversion A suspension of the salt and co-former is stirred in a small amount of a solvent in which they have low solubility.The thermodynamically most stable crystalline form is often produced. sysrevpharm.org
Hot-Melt Extrusion The components are mixed and heated to a molten state and then cooled, a solvent-free method.A continuous process suitable for larger scale production. sysrevpharm.org

Host-Guest Chemistry and Molecular Recognition Phenomena

The distinct chemical features of (2-Iodoanilino)azanium;chloride make it an interesting candidate for participation in host-guest chemistry and molecular recognition events. escholarship.org Both the cation and the anion can act as guests for specifically designed host molecules.

The anilinium cation could be recognized and encapsulated by various macrocyclic hosts. For example, crown ethers are well-known for their ability to bind ammonium (B1175870) cations through hydrogen bonding and ion-dipole interactions. More complex hosts could be designed to recognize not only the ammonium group but also the substituted phenyl ring.

Conversely, the chloride anion is a target for a wide range of anion receptors. Synthetic macrocycles, such as triazolophanes, have been specifically designed to bind chloride with very high affinity, utilizing a pre-organized cavity lined with C-H hydrogen bond donors. beilstein-journals.org The interaction is highly selective, with the host's cavity size matched to the ionic radius of the chloride ion. beilstein-journals.org

Furthermore, the interaction with the chloride ion can induce significant structural changes in certain host systems. In one reported case, the addition of chloride ions to a solution of a bis(indole)-based molecule caused the unwinding of a double-helical structure to form a new anion-coordinated polymeric channel. nih.gov This demonstrates a sophisticated molecular recognition phenomenon where the guest (chloride) triggers a functional output from the host.

The halogen bonding capability of the iodine atom also presents opportunities for recognition. A host molecule with a Lewis basic site could be designed to specifically interact with the σ-hole of the iodine, leading to selective binding. nih.gov The combination of hydrogen and halogen bonding donors in the cation offers a platform for recognition by multifunctional receptors capable of engaging both sites simultaneously for enhanced affinity and selectivity. nih.gov

Guest SpeciesPotential Host TypeKey Interaction(s)Potential OutcomeReference(s)
(2-Iodoanilino)azanium⁺Crown Ethers, CalixarenesN-H···O Hydrogen Bonding, Ion-DipoleEncapsulation of the cation nih.gov
Chloride (Cl⁻)Triazolophanes, CyanostarsC-H···Cl⁻ Hydrogen BondingSelective anion binding beilstein-journals.org
Chloride (Cl⁻)Bis(indole) systemsN-H···Cl⁻ Hydrogen BondingHost conformational change, channel formation nih.gov
(2-Iodoanilino)azanium;chlorideMultifunctional ReceptorsHalogen Bonding (C-I···A), Hydrogen Bonding (N-H···A)Selective recognition of the entire salt pair nih.gov

Environmental Transformation and Degradation Mechanisms Academic Perspective

Photochemical and Chemical Degradation Pathways

The degradation of aromatic compounds like anilines in the environment can be initiated by sunlight, a process known as photolysis. For aniline (B41778) and its derivatives, photo-oxidation in surface water can be a significant degradation pathway. The half-life for this process can range from hours to days, depending on factors like water clarity and the presence of photosensitizing substances. nih.gov For instance, 4-chloroaniline (B138754) has a photo-oxidation half-life of 1 to 3 hours in surface water with low organic matter. nih.gov

While specific data for 2-iodoaniline (B362364) is unavailable, it is expected to undergo similar photochemical reactions. The primary chemical degradation pathways for many organic compounds are hydrolysis and oxidation. nih.gov Aniline itself undergoes minor elimination through autoxidation. nih.gov The carbon-iodine bond in 2-iodoaniline is susceptible to cleavage under UV irradiation, potentially leading to the formation of aniline and various iodinated and non-iodinated phenolic compounds. The amino group on the aniline ring is also reactive and can be oxidized.

A proposed general degradation pathway for anilines involves the formation of radical species, which can then lead to a variety of transformation products. For halogenated anilines, dehalogenation is a critical step in their degradation. This can occur through reductive or oxidative processes. The presence of oxygen has been shown to be necessary for the transformation in some synthetic routes involving 2-iodoanilines, suggesting that oxidative processes are relevant. rsc.org

Table 1: Potential Photochemical and Chemical Degradation Products of 2-Iodoaniline (Hypothesized)

Parent Compound Potential Degradation Products Degradation Pathway
2-IodoanilineAniline, 2-Iodophenol, Catechol, Iodinated phenols, Oligomeric productsPhotolysis, Oxidation, Dehalogenation

This table is illustrative and based on the degradation of related aniline compounds due to a lack of specific data for 2-iodoaniline.

Biotransformation Studies and Biodegradation Mechanisms

Biodegradation is a key process for the removal of many organic pollutants from the environment, driven by microorganisms. The biodegradation of aniline is well-studied and typically proceeds through oxidative deamination to form catechol. nih.gov This catechol intermediate is then further broken down via ring cleavage and subsequent metabolism into simpler molecules like carbon dioxide. nih.gov Some minor biodegradation pathways for aniline include reversible acylation to acetanilide (B955) and formanilide. nih.gov

The presence of a halogen substituent, such as iodine in 2-iodoaniline, can significantly influence the rate and pathway of biodegradation. Halogenated anilines are known to be more persistent and potentially more toxic than aniline itself. nih.govnih.gov The carbon-halogen bond strength and position on the aromatic ring affect the susceptibility of the compound to microbial attack.

While specific biotransformation studies on 2-iodoaniline are scarce, it is plausible that microorganisms capable of degrading other halogenated anilines could also transform 2-iodoaniline. The initial steps would likely involve either the removal of the iodine atom (dehalogenation) followed by degradation of the resulting aniline, or oxidation of the aromatic ring leading to a halogenated catechol derivative. Bacteria from genera such as Alcaligenes and Cellulomonas have been shown to degrade p-chloroaniline. researchgate.net It is possible that similar microbial consortia could act on 2-iodoaniline.

Investigation of Advanced Oxidation Processes for Chemical Breakdown

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). youtube.com AOPs are considered effective for the degradation of recalcitrant organic compounds like many aniline derivatives. researchgate.net Common AOPs include ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ systems. youtube.com

Studies on aniline and chloroanilines have demonstrated that AOPs can achieve high degradation and mineralization efficiencies. For instance, dielectric barrier discharge, a type of non-thermal plasma technique, has been shown to effectively degrade aniline in wastewater, with hydroxyl radicals being the primary active species. researchgate.net The degradation of aniline via AOPs typically leads to the formation of intermediates such as phenolic compounds, organic acids, and eventually mineralization to CO₂, water, and inorganic ions.

For (2-Iodoanilino)azanium chloride, the chloride ion in the compound could potentially influence the AOPs. High concentrations of chloride ions can sometimes scavenge hydroxyl radicals, potentially reducing the efficiency of the process. However, the application of AOPs to 2-iodoaniline would be expected to lead to the cleavage of the aromatic ring and the release of iodide ions.

Table 2: Common Advanced Oxidation Processes and Their Applicability to Aniline Derivatives

AOP Technique Primary Oxidant(s) General Effectiveness for Aniline Degradation
Ozonation (O₃)Ozone, Hydroxyl RadicalsEffective, especially at higher pH
Fenton (Fe²⁺/H₂O₂)Hydroxyl RadicalsEffective, but requires acidic conditions
Photo-Fenton (Fe²⁺/H₂O₂/UV)Hydroxyl RadicalsHighly effective
UV/H₂O₂Hydroxyl RadicalsEffective for many organics
UV/O₃Ozone, Hydroxyl RadicalsHighly effective

This table provides a general overview of AOPs for aniline derivatives; specific efficiencies for 2-iodoaniline are not documented.

Adsorption and Desorption Behavior in Environmental Matrices

The mobility and bioavailability of organic compounds in the environment are heavily influenced by their adsorption and desorption characteristics in soil and sediment. For ionizable compounds like anilines, the soil pH is a critical factor. Aniline is a weak base, and at a pH below its pKa, it will be protonated, forming a positively charged anilinium ion. This cationic form is more likely to adsorb to negatively charged soil colloids, such as clay minerals and organic matter.

The adsorption of herbicides with similar functionalities, such as 2,4-D, is influenced by soil organic carbon content and clay content. nih.gov Higher organic carbon generally leads to greater adsorption. nih.gov Similarly, for 2-iodoaniline, it is expected that adsorption would be greater in soils with higher organic matter and clay content, and at lower pH values where the anilinium form predominates.

Desorption is the reverse process, where the compound is released from the soil matrix back into the soil solution, making it available for transport or degradation. The strength of adsorption influences the potential for leaching into groundwater. Stronger adsorption implies lower mobility and reduced leaching potential. Given the expected cationic nature of 2-iodoaniline at acidic to neutral pH, its mobility in many soil types might be limited. However, in alkaline soils, the neutral form would be more prevalent, potentially leading to increased mobility.

Table 3: Factors Influencing the Adsorption of Anilines in Soil

Soil Property Influence on Adsorption Reason
pHHigher adsorption at lower pHProtonation of the amine group leads to a cation that binds to negative soil charges.
Organic Matter ContentHigher adsorptionProvides binding sites for the organic compound.
Clay ContentHigher adsorptionClay minerals have negatively charged surfaces that attract the cationic form of aniline.
TemperatureAdsorption is generally exothermic, so lower temperatures may favor adsorption.Thermodynamic considerations of the adsorption process.

This table outlines general principles of aniline adsorption; specific sorption coefficients for 2-iodoaniline are not available.

Future Research Trajectories and Emerging Opportunities

Exploration of Unprecedented Reactivity and Selective Transformations

The inherent reactivity of (2-Iodoanilino)azanium;chloride, derived from its constituent 2-iodoaniline (B362364), presents a rich field for synthetic exploration. The strategic placement of the iodo and amino groups on the benzene (B151609) ring governs its electronic landscape and allows for a variety of chemical transformations. Future research is poised to uncover novel reactivity and develop highly selective reactions that leverage these functionalities.

The iodine atom is a key handle for introducing molecular complexity via cross-coupling reactions, such as the Suzuki or Heck couplings, which are foundational methods for creating new carbon-carbon bonds. This allows for the attachment of diverse alkyl, aryl, or vinyl groups. The amino group can be acylated to modulate its electronic influence on the ring, and the nitro group in related precursors can be reduced to form a diamine, opening pathways to heterocyclic systems.

Halogenated anilines are crucial intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. guidechem.com Specifically, 2-iodoaniline serves as a precursor for novel indole-based anticancer agents and other pharmaceuticals. guidechem.com Research into transition-metal-free and base-free decarboxylative iodination of anthranilic acids presents a practical route to 2-iodoanilines, offering high yields for various substrates. rsc.org

Future investigations will likely focus on:

Developing novel catalytic systems: Exploring new catalysts to achieve previously inaccessible transformations and enhance selectivity.

Multi-component reactions: Designing one-pot syntheses that utilize the dual functionality of the molecule to rapidly build complex structures.

Photoredox catalysis: Harnessing the potential of light-mediated reactions to activate the C-I bond for unique coupling partnerships.

A summary of key reactive sites and potential transformations is provided in the table below.

Reactive SiteType of TransformationPotential Products
Iodine AtomPalladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Biaryls, substituted styrenes
Iodine AtomSonogashira couplingAryl alkynes
Amino GroupAcylation, SulfonylationAmides, sulfonamides
Amino GroupDiazotizationDiazonium salts for further functionalization
Aromatic RingElectrophilic Aromatic SubstitutionFurther substituted aniline (B41778) derivatives

Development of Asymmetric Synthetic Routes Utilizing the Compound

Asymmetric synthesis, the generation of specific stereoisomers, is a cornerstone of modern pharmaceutical chemistry. The development of chiral catalysts and auxiliaries derived from or utilizing (2-Iodoanilino)azanium;chloride is a promising area of research.

Recent studies have demonstrated the synthesis of a family of chiral iodoaniline-lactate based catalysts. acs.org These catalysts, which can possess either C₁ or C₂ symmetry, have been effectively used to promote the α-oxysulfonylation of ketones with high yields and enantioselectivities up to 83%. acs.org The synthesis of these catalysts involves protecting the iodoaniline's amino group as a secondary sulfonamide, followed by a Mitsunobu reaction with chiral lactate (B86563) esters. acs.org

Future research in this domain is expected to:

Design novel chiral ligands: Synthesizing new chiral ligands from 2-iodoaniline to be used in a broader range of asymmetric metal-catalyzed reactions.

Develop organocatalysts: Using the iodoaniline scaffold to create purely organic catalysts for stereoselective transformations. researchgate.net

Expand substrate scope: Applying these new asymmetric methods to a wider variety of starting materials to produce a diverse library of chiral molecules. acs.orgrsc.org

The synthesis of these chiral catalysts often starts with the protection of the amine, followed by the introduction of a chiral moiety.

Catalyst PrecursorChiral MoietyResulting Catalyst TypeApplication
Protected 2-Iodoaniline(S)-Methyl lactate / (S)-Ethyl lactateChiral Iodoaniline-LactateAsymmetric α-oxysulfonylation of ketones
2-Iodo-3-aminophenol(S)-Methyl lactate / (S)-Ethyl lactateNitrogen- and Oxygen-linked Chiral IodoarenesAsymmetric oxidative transformations

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.orgnih.gov The integration of (2-Iodoanilino)azanium;chloride and its derivatives into these modern synthetic platforms is a key area for future development.

Continuous flow systems allow for the safe handling of potentially hazardous intermediates, such as N-chloramines, by generating and immediately reacting them, thus avoiding isolation and purification steps. nih.gov This is particularly relevant for the synthesis and functionalization of anilines. Chemoenzymatic synthesis of anilines using immobilized nitroreductase in continuous packed-bed reactors has been demonstrated, offering a sustainable alternative to precious-metal catalysis by avoiding high temperatures and pressures. acs.orgnih.gov These processes show high chemoselectivity, even with sensitive functional groups like halides. acs.orgnih.gov

Furthermore, automated synthesis, such as "grindstone chemistry" using an electrical mortar and pestle, provides a green and efficient mechanochemical route for the halogenation of anilines. beilstein-journals.org This solvent-free method can produce halogenated anilines in excellent yields in a short time. beilstein-journals.org

Key opportunities in this area include:

Telescoped synthesis: Designing multi-step flow sequences where 2-iodoaniline is synthesized and then immediately used in a subsequent reaction without isolation.

Automated optimization: Utilizing automated platforms to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) for reactions involving (2-Iodoanilino)azanium;chloride. acs.org

In-line purification: Integrating purification modules, such as continuous extraction or chromatography, directly into the flow path to streamline the production of the final product. nih.gov

TechnologyApplication to (2-Iodoanilino)azanium;chloride ChemistryAdvantages
Continuous Flow ReactorsSynthesis of 2-iodoaniline from nitroaromatics; subsequent functionalization reactions.Enhanced safety, improved heat and mass transfer, scalability, process control. acs.orgnih.govbeilstein-journals.org
Automated Synthesis PlatformsHigh-throughput screening of reaction conditions; automated halogenation procedures.Increased speed of discovery, improved reproducibility, reduced manual labor. beilstein-journals.org
Immobilized Enzyme ReactorsBiocatalytic reduction of nitro-precursors to form 2-iodoaniline.Sustainability, mild reaction conditions, high selectivity. acs.orgnih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques, which monitor reactions in real-time without sample extraction, provide invaluable insights. mt.comspectroscopyonline.com

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ monitoring. mt.com They allow scientists to track the concentration of reactants, intermediates, and products as the reaction progresses, leading to a better understanding of reaction pathways and kinetics. spectroscopyonline.com This information is critical for ensuring reaction robustness, particularly during scale-up. mt.com For complex systems, in-situ spectroscopy can reveal the presence of transient intermediates that would be missed by traditional offline analysis. spectroscopyonline.com

In the context of (2-Iodoanilino)azanium;chloride, future research will benefit from:

Real-time kinetic analysis: Employing in-situ spectroscopy to determine the precise kinetics of coupling reactions or functional group transformations.

Intermediate identification: Using techniques like in-situ NMR or advanced mass spectrometry to detect and characterize short-lived intermediates, thereby elucidating reaction mechanisms.

Integration with flow reactors: Combining in-situ monitoring probes with continuous flow setups to enable real-time process control and optimization.

TechniqueInformation GainedImpact on Research & Development
In-Situ FTIR/RamanReal-time concentration profiles of reactants, products, and key intermediates.Rapid reaction optimization, enhanced process understanding, improved safety. mt.com
In-Situ NMR SpectroscopyDetailed structural information on species in the reaction mixture.Unambiguous identification of intermediates, mechanistic elucidation.
Process Mass SpectrometryTracking of volatile components and reaction endpoints.Precise control over reaction completion, detection of byproducts.

By focusing on these future research trajectories, the scientific community can unlock the full potential of (2-Iodoanilino)azanium;chloride as a pivotal building block in the synthesis of valuable and complex molecules, driving innovation across the chemical sciences.

Q & A

Q. What are the key considerations for optimizing the synthesis of (2-Iodoanilino)azanium;chloride to ensure high purity and yield?

Methodological Answer: Synthesis optimization requires balancing stoichiometry, solvent selection, and reaction time. For iodinated aniline derivatives like this compound, inert conditions (e.g., argon atmosphere) are critical to prevent dehalogenation. Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions. Monitor reaction progress via TLC (Rf values) and characterize intermediates using 1^1H/13^13C NMR and FTIR. For purification, column chromatography with silica gel (eluent: methanol/dichloromethane gradient) is recommended. Yield improvements often correlate with controlled temperature (25–40°C) and slow addition of reagents .

Q. How can researchers validate the structural identity of (2-Iodoanilino)azanium;chloride using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Compare 1^1H NMR peaks to analogous compounds (e.g., idazoxan hydrochloride, ). Expect aromatic protons at δ 7.2–7.8 ppm and NH3+_3^+ protons at δ 5.5–6.0 ppm.
    • FTIR: Confirm N–H stretches (3200–3400 cm1^{-1}) and C–I bonds (500–600 cm1^{-1}).
  • X-ray Crystallography: Use SHELX () for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve iodine’s electron density. Refinement parameters (R1/wR2) should be <5% for reliability.

Q. What solvent systems are suitable for solubility studies of (2-Iodoanilino)azanium;chloride, and how do they impact reactivity?

Methodological Answer: Test polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 4–7). Solubility can be quantified via UV-Vis spectroscopy at λ_max ≈ 260 nm (aromatic π→π* transitions). Note that DMSO may stabilize the azanium ion but could interfere in nucleophilic reactions. For kinetic studies, use phosphate-buffered saline (PBS) at physiological pH to mimic biological conditions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR) be resolved for (2-Iodoanilino)azanium;chloride?

Methodological Answer: Unexpected splitting may arise from dynamic proton exchange or crystal packing effects.

  • Variable-Temperature NMR: Cool samples to –40°C to slow exchange processes.
  • DFT Calculations: Use Gaussian or ORCA to model proton environments and predict coupling constants (e.g., 3JHH^3J_{HH}).
  • Crystallographic Analysis: Resolve tautomerism or hydrogen-bonding networks via SHELXL refinement (). Compare experimental vs. simulated powder XRD patterns to identify polymorphs .

Q. What theoretical frameworks guide the study of (2-Iodoanilino)azanium;chloride’s electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Calculate HOMO-LUMO gaps using DFT (B3LYP/6-311+G(d,p)) to predict electrophilic/nucleophilic sites.
  • Hammett Constants: Correlate iodine’s electron-withdrawing effects with reaction rates (e.g., SNAr substitutions).
  • Marcus Theory: Model electron-transfer kinetics in redox studies. Validate with cyclic voltammetry (peak separation ΔE_p < 60 mV for reversible systems) .

Q. How can researchers address challenges in crystallizing (2-Iodoanilino)azanium;chloride, such as twinning or centrosymmetric ambiguities?

Methodological Answer:

  • Twinning: Use SHELXD () for twin law identification. Apply Hooft y parameters to refine twinned data.
  • Enantiomorph-Polarity: Employ Flack’s x parameter () to resolve chirality in non-centrosymmetric space groups.
  • Crystal Engineering: Screen crystallization additives (e.g., crown ethers) to stabilize specific ion pairs. Monitor crystal growth via microscopy .

Key Citations

  • Crystallography: SHELX suite for structure refinement ().
  • Theoretical Frameworks: Integration of FMO and Marcus theory ().
  • Methodological Design: Linkage to conceptual models ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.